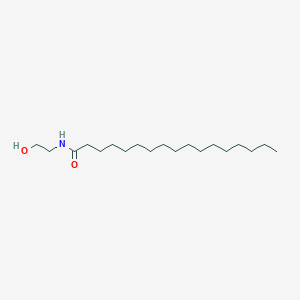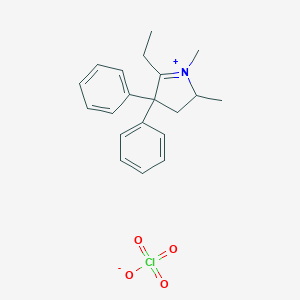
Remacemide
Vue d'ensemble
Description
Synthesis Analysis
Remacemide is most commonly synthesized as the salt this compound hydrochloride . There has been some investigation into other this compound salts and their crystals, as different this compound salts might taste more pleasant or have a solubility more suitable for a pediatric suspension formulation .Molecular Structure Analysis
The molecular formula of this compound is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .Applications De Recherche Scientifique
Huntington's Disease Research
A study by Kieburtz et al. (1996) explored the effects of remacemide on Huntington's disease. They found it well-tolerated, and it showed potential for further investigation in Huntington's patients.
Neurological Development in Nonhuman Primates
Research by Popke et al. (2001) on nonhuman primates indicated that this compound might impair learning, suggesting its influence on cognitive and behavioral development.
Parkinson’s Disease Treatment
A study by Shoulson et al. (2001) investigated this compound as a treatment for Parkinson's disease, indicating its safety and tolerability, with potential for symptomatic improvement.
Epilepsy Treatment
Research involving the adjustment of carbamazepine dose with this compound by Mawer et al. (1999) highlighted this compound's potential as an antiepileptic drug.
Anticonvulsant Properties
The study by Hu and Davies (1995) demonstrated this compound's anticonvulsant properties, particularly its effects on NMDA receptor complexes.
Neuroprotection During Cardiopulmonary Bypass
Arrowsmith et al. (1998) conducted a study that suggested this compound might protect against ischemic brain damage during cardiac surgery.
Effects on Genetic Epilepsy Models
Nehlig and Boehrer (2003) showed in their research that this compound had significant effects on models of genetically determined epilepsy.
Cognitive-Behavioral Impact
Another study by Popke et al. (2001) highlighted the differential impacts of this compound on cognitive-behavioral performance in nonhuman primates.
Epilepsy Add-On Therapy
Chadwick et al. (2002) investigated this compound as an add-on therapy for epilepsy, noting its dose-related efficacy.
Metabolic Profile in Epilepsy Treatment
Palmer et al. (1992) explored the biological profile of this compound's metabolites in epilepsy treatment.
Stroke Treatment
Dyker and Lees (1999) assessed this compound's safety and tolerability in acute ischemic stroke patients.
Status Epilepticus-Induced Neuronal Damage
Halonen, Nissinen, and Pitkänen (1999) found that this compound had a neuroprotective effect against seizure-induced neuronal damage in rats.
Coenzyme Q10 and Huntington’s Disease
A clinical trial in 2001 evaluated this compound's impact on Huntington’s disease progression.
Antiepileptic Efficacy and Tolerability
Jones et al. (2002) studied this compound's efficacy and tolerability as an add-on therapy in epilepsy.
Neurochemical Actions in Epilepsy
Leach et al. (1997) investigated the neurochemical actions of this compound's metabolite in epilepsy treatment.
Clinical Applications Overview
Schachter and Tarsy (2000) provided an overview of this compound's clinical applications and potential.
Monotherapy in Parkinson’s Disease
A randomized controlled trial in 2000 explored this compound as monotherapy for Parkinson's disease.
Effects on Epileptiform Burst Firing
Santangeli et al. (2002) examined this compound's differential effects on epileptiform burst firing in rat hippocampal slices.
Antiepileptic Agent Profile
Davies (1997) discussed this compound's profile as a novel antiepileptic agent.
Brain Trauma Treatment
Smith et al. (1997) evaluated this compound's effects on cortical lesion volume following brain trauma in rats.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about this compound’s potential for treating stroke, Huntington’s, or Parkinson’s, this compound is no longer being developed for these conditions .
Relevant Papers
- “this compound for drug-resistant localization related epilepsy” - This paper found that this compound has only a modest effect on seizures and was more likely to be withdrawn than placebo .
- “Therapeutic Effects of Coenzyme Q10 and this compound in Transgenic Mouse Models of Huntington’s Disease” - This study found that oral administration of either coenzyme Q10 or this compound significantly extended survival and delayed the development of motor deficits, weight loss, cerebral atrophy, and neuronal intranuclear inclusions in the R6/2 transgenic mouse model of HD .
Propriétés
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGASDXSLKIKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048250, DTXSID601030460 | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128298-28-2, 118754-12-4, 118754-14-6 | |
| Record name | Remacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remacemide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remacemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | REMACEMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)

![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)




![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)



